5,7-Dihydroxy-6-prenylflavanone 5,7-Dihydroxy-6-prenylflavanone 6-Prenylpinocembrin is a natural product found in Ficus formosana, Ficus subcuneata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 55051-77-9
VCID: VC21347620
InChI: InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10,17,21,23H,9,11H2,1-2H3/t17-/m0/s1
SMILES: CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

5,7-Dihydroxy-6-prenylflavanone

CAS No.: 55051-77-9

Cat. No.: VC21347620

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dihydroxy-6-prenylflavanone - 55051-77-9

CAS No. 55051-77-9
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name (2S)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10,17,21,23H,9,11H2,1-2H3/t17-/m0/s1
Standard InChI Key UOWOIGNEFLTNAW-KRWDZBQOSA-N
Isomeric SMILES CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O)C
SMILES CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C
Canonical SMILES CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C
Melting Point 212-214°C

Chemical Structure and Identification

5,7-Dihydroxy-6-prenylflavanone belongs to the class of organic compounds known as 6-prenylated flavanones, which are characterized by a C5-isoprenoid substituent at the 6-position of the flavanone backbone . The compound is also known by its alternative name, Isoglabranin . It features a flavanone core structure with hydroxyl groups at positions 5 and 7, and a prenyl group at position 6, which enhances its lipophilicity and affinity for biological membranes .

Chemical Identity

The detailed chemical identity of 5,7-Dihydroxy-6-prenylflavanone is presented in Table 1, providing essential information for its accurate identification.

Table 1: Chemical Identification Parameters of 5,7-Dihydroxy-6-prenylflavanone

ParameterValue
CAS Number55051-77-9
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
IUPAC Name(2S)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one
InChIInChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10,17,21,23H,9,11H2,1-2H3/t17-/m0/s1
InChI KeyUOWOIGNEFLTNAW-KRWDZBQOSA-N
SMILESCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O)C

Structural Characteristics

The structure of 5,7-Dihydroxy-6-prenylflavanone is defined by several key features that contribute to its biological activities. The flavanone backbone consists of a benzopyran-4-one skeleton with a phenyl substituent at position 2. The hydroxyl groups at positions 5 and 7 are crucial for its antioxidant properties, while the prenyl group at position 6 enhances its lipophilicity and membrane permeability . Figure 1 represents the chemical structure of 5,7-Dihydroxy-6-prenylflavanone.

Physical and Chemical Properties

Physicochemical Parameters

Table 2 presents the key physicochemical parameters of 5,7-Dihydroxy-6-prenylflavanone that determine its drug-like properties.

Table 2: Physicochemical Properties of 5,7-Dihydroxy-6-prenylflavanone

PropertyValue
Molecular Volume342.876
LogP5.087
LogD3.452
LogS-3.954
Number of Rotatable Bonds3
Topological Polar Surface Area (TPSA)66.76
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Number of Rings3
Fsp30.25

Drug-Likeness Properties

The drug-likeness of 5,7-Dihydroxy-6-prenylflavanone has been evaluated using various pharmaceutical rules and scoring systems, as shown in Table 3.

Table 3: Drug-Likeness Assessment of 5,7-Dihydroxy-6-prenylflavanone

ParameterValue/Status
QED Drug-Likeness Score0.826
Synthetic Accessibility Score3.061
Lipinski Rule-of-5Accepted
Pfizer RuleRejected
GSK RuleRejected
BMS Rule1
Golden Triangle RuleAccepted
Chelating Alert0
PAINS Alert0

Chemical Reactivity

5,7-Dihydroxy-6-prenylflavanone undergoes various chemical reactions that are relevant to its metabolism and derivatization. These include:

  • Oxidation: The hydroxyl groups at positions 5 and 7 can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The carbonyl group in the flavanone backbone can be reduced to form the corresponding dihydroflavanone.

  • Substitution: The prenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Synthesis and Derivatives

Research on 5,7-Dihydroxy-6-prenylflavanone has included the development of synthetic routes and the creation of derivatives with enhanced biological activities.

Synthetic Modifications

Several chemical modifications of 5,7-Dihydroxy-6-prenylflavanone have been explored to improve its biological properties or understand structure-activity relationships. These include:

Acetylation

Acetylation of 5,7-Dihydroxy-6-prenylflavanone using acetic anhydride and pyridine leads to the formation of diacetate derivatives. This modification can alter the compound's lipophilicity and potentially enhance its cellular uptake .

Methylation

Methylation using diazomethane has been employed to create methylated derivatives of 5,7-Dihydroxy-6-prenylflavanone. Methylated flavanones are less polar and display enhanced metabolic stability and membrane transport properties, leading to improved absorption and increased oral bioavailability .

Cyclization

Cyclization strategies involve creating a pyran ring between the hydroxyl group at position 7 and the prenyl group at position 6. This modification produces a more rigid structure with altered biological activity profiles .

Vinylogous-Cyclization

Vinylogous cyclization using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under anhydrous conditions has been used to create derivatives with enhanced rigidity and additional bioactivity due to π-electron contributions .

Synthetic Derivatives

Several derivatives of 5,7-Dihydroxy-6-prenylflavanone have been synthesized and evaluated for their cytotoxic activities. Key derivatives include:

  • Diacetate derivative (1a)

  • Methylated derivative (1b)

  • Cyclized derivative (1c)

  • Vinylogous-cyclized derivative (1d)

These derivatives exhibit varying degrees of cytotoxicity against cancer cell lines, particularly the pancreatic cancer line MiaPaCa-2.

Biological Activities

5,7-Dihydroxy-6-prenylflavanone exhibits a range of biological activities that make it a compound of interest for various therapeutic applications.

Antioxidant Activity

The antioxidant activity of 5,7-Dihydroxy-6-prenylflavanone is primarily attributed to the hydroxyl groups at positions 5 and 7. These groups can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage .

Anti-inflammatory Activity

The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.

Cytotoxic Activity

One of the most promising aspects of 5,7-Dihydroxy-6-prenylflavanone is its cytotoxic activity against cancer cells. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .

Activity Against Pancreatic Cancer

Research has specifically evaluated the cytotoxic activity of 5,7-Dihydroxy-6-prenylflavanone and its derivatives against the pancreatic cancer cell line MiaPaCa-2. The results have demonstrated significant cytotoxicity, suggesting potential applications in pancreatic cancer treatment .

Nanoparticle Formulations

Given the poor bioavailability of many flavonoids, including prenylated derivatives, researchers have developed nanoparticle formulations of 5,7-Dihydroxy-6-prenylflavanone to enhance its therapeutic efficacy.

Polymeric Nanoparticles

5,7-Dihydroxy-6-prenylflavanone and its derivatives have been loaded into polymeric nanoparticles (NPs) made from poly(lactic-co-glycolic acid) (PLGA). These NPs exhibit the following characteristics:

  • Small, homogeneous, spherical shape

  • Enhanced delivery to target tissues

  • Improved cytotoxic efficacy against cancer cells

Comparative Efficacy

Studies comparing free 5,7-Dihydroxy-6-prenylflavanone and its derivatives with their nanoparticle-encapsulated forms have demonstrated that encapsulation can significantly enhance cytotoxic activity. For instance, NPs containing derivative 1a exhibited optimal cytotoxicity against the pancreatic cancer cell line MiaPaCa-2, showing an improvement over the free compound .

Pharmacokinetic Properties

The predicted pharmacokinetic properties of 5,7-Dihydroxy-6-prenylflavanone provide insights into its potential behavior in biological systems.

Absorption and Distribution

Table 4 presents the predicted absorption and distribution parameters of 5,7-Dihydroxy-6-prenylflavanone.

Table 4: Predicted Absorption and Distribution Parameters

ParameterValue
Caco-2 Permeability-4.712
MDCK Permeability1.89×10^-5
P-glycoprotein (Pgp) Inhibitor0.14
Pgp Substrate0.008
Human Intestinal Absorption (HIA)0.005
20% Bioavailability (F20%)0.036
30% Bioavailability (F30%)0.94
Blood-Brain Barrier Penetration (BBB)0.064
Plasma Protein Binding (PPB)98.04%
Volume Distribution (VD)0.807

Metabolism and Elimination

Predicted metabolism and elimination parameters are presented in Table 5.

Table 5: Predicted Metabolism and Elimination Parameters

ParameterValue
CYP1A2 Inhibitor0.746
CYP1A2 Substrate0.52
CYP2C19 Inhibitor0.952
CYP2C19 Substrate0.145
CYP2C9 Inhibitor0.916
CYP2C9 Substrate0.942
CYP2D6 Inhibitor0.821
CYP2D6 Substrate0.579
CYP3A4 Inhibitor0.48
CYP3A4 Substrate0.183
Clearance (CL)16.125
Half-life (T1/2)0.146

Toxicity Profile

Understanding the potential toxicity of 5,7-Dihydroxy-6-prenylflavanone is crucial for assessing its safety as a potential therapeutic agent.

Predicted Toxicity Parameters

Table 6 presents the predicted toxicity parameters for 5,7-Dihydroxy-6-prenylflavanone.

Table 6: Predicted Toxicity Parameters

ParameterValue
hERG Blockers0.027
Human Hepatotoxicity (H-HT)0.741
Drug-induced Liver Injury (DILI)0.913
AMES Toxicity0.14
Rat Oral Acute Toxicity0.824
Maximum Recommended Daily Dose0.092
Skin Sensitization0.698
Carcinogenicity0.263
Eye Corrosion0.003
Eye Irritation0.682
Respiratory Toxicity0.922

Comparison with Similar Compounds

5,7-Dihydroxy-6-prenylflavanone can be compared with several structurally related compounds to understand the impact of specific structural features on biological activity.

Structural Analogues

Several structural analogues of 5,7-Dihydroxy-6-prenylflavanone have been identified:

  • 5,7-Dihydroxyflavanone: Lacks the prenyl group at position 6, resulting in different biological activities and lower lipophilicity.

  • 6-Prenylflavanone: Lacks the hydroxyl groups at positions 5 and 7, affecting its antioxidant and anti-inflammatory properties.

  • 5,7-Dihydroxy-8-prenylflavanone: Has the prenyl group at position 8 instead of position 6, leading to variations in its biological activities.

  • (S)-4',5,7-Trihydroxy-6-prenylflavanone: Contains an additional hydroxyl group at position 4' of the B-ring, which may enhance its antioxidant capacity .

Structure-Activity Relationships

The unique structural features of 5,7-Dihydroxy-6-prenylflavanone contribute to its specific biological activities:

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